molecular formula C24H20BrN3O6 B11926447 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate CAS No. 769148-47-2

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate

Katalognummer: B11926447
CAS-Nummer: 769148-47-2
Molekulargewicht: 526.3 g/mol
InChI-Schlüssel: HJPOYELRDMJOHX-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a carbohydrazonoyl group, and a 3,4-dimethoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Anilino Group: Aniline is reacted with an appropriate acylating agent to form the anilino group.

    Introduction of the Carbohydrazonoyl Group: The anilino derivative is then reacted with a suitable hydrazine derivative to introduce the carbohydrazonoyl group.

    Coupling with 4-Bromophenyl 3,4-Dimethoxybenzoate: The final step involves the coupling of the intermediate with 4-bromophenyl 3,4-dimethoxybenzoate under appropriate conditions, such as the presence of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
  • 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 3,4-dimethoxybenzoate is unique due to the presence of the 4-bromophenyl group and the 3,4-dimethoxybenzoate moiety, which impart specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

769148-47-2

Molekularformel

C24H20BrN3O6

Molekulargewicht

526.3 g/mol

IUPAC-Name

[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H20BrN3O6/c1-32-20-10-8-15(13-21(20)33-2)24(31)34-19-11-9-17(25)12-16(19)14-26-28-23(30)22(29)27-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI-Schlüssel

HJPOYELRDMJOHX-VULFUBBASA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.